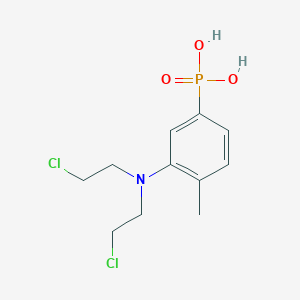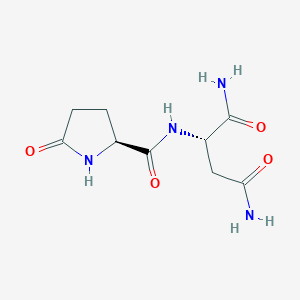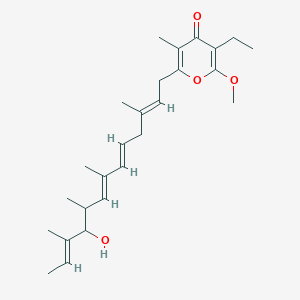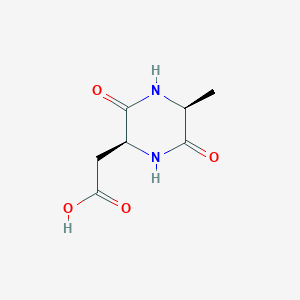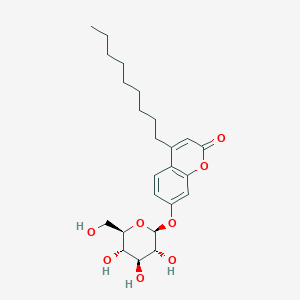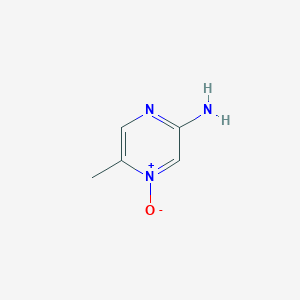
5-Methyl-2-pyrazinamine 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-pyrazinamine 4-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methyl-4-oxo-2-pyrazinecarboxamide or MPO. It has a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-pyrazinamine 4-oxide is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately resulting in the death of the bacteria. Additionally, 5-Methyl-2-pyrazinamine 4-oxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Methyl-2-pyrazinamine 4-oxide has several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. Additionally, this compound has been found to inhibit the production of nitric oxide (NO), a molecule involved in various physiological processes such as vasodilation and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-2-pyrazinamine 4-oxide in lab experiments is its potential as an anti-tuberculosis agent. This makes it a valuable tool for researchers studying tuberculosis. Additionally, this compound has shown promising results as an anti-inflammatory agent, making it useful for researchers studying inflammation. However, one of the limitations of using 5-Methyl-2-pyrazinamine 4-oxide is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-2-pyrazinamine 4-oxide. One direction is the development of more efficient synthesis methods for this compound. Additionally, researchers can further investigate the mechanism of action of this compound to gain a better understanding of its anti-tuberculosis and anti-inflammatory properties. Another direction is the study of the potential side effects of this compound, which can help researchers determine its safety for human use. Finally, researchers can explore the use of 5-Methyl-2-pyrazinamine 4-oxide in combination with other compounds to enhance its efficacy as an anti-tuberculosis and anti-inflammatory agent.
Synthesemethoden
The synthesis of 5-Methyl-2-pyrazinamine 4-oxide can be achieved through several methods. One of the most common methods is the oxidation of 5-methyl-2-pyrazinamine using hydrogen peroxide. The reaction takes place in the presence of a catalyst such as copper sulfate pentahydrate. Another method involves the reaction of 5-methyl-2-pyrazinamine with nitric acid. The reaction yields 5-methyl-2-pyrazinecarboxylic acid, which is then converted to 5-Methyl-2-pyrazinamine 4-oxide using phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-pyrazinamine 4-oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-tuberculosis agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Additionally, 5-Methyl-2-pyrazinamine 4-oxide has been studied for its potential as an anti-inflammatory agent. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for inflammation.
Eigenschaften
CAS-Nummer |
103965-77-1 |
|---|---|
Produktname |
5-Methyl-2-pyrazinamine 4-oxide |
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
5-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7) |
InChI-Schlüssel |
XUTIPSSPVHXNDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=[N+]1[O-])N |
Kanonische SMILES |
CC1=CN=C(C=[N+]1[O-])N |
Synonyme |
Pyrazinamine, 5-methyl-, 4-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




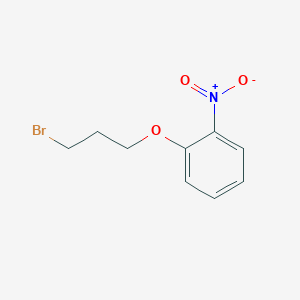

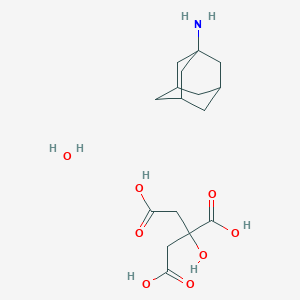
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

